7-oxotricyclo[2.2.1.0,2,6]heptane-1-carboxylicacid
Description
7-Oxotricyclo[2.2.1.0²,⁶]heptane-1-carboxylic acid is a tricyclic compound featuring a bicyclo[2.2.1]heptane core with an additional oxygen bridge (oxo group) at position 7 and a carboxylic acid substituent at position 1. Its structure imparts rigidity and stereochemical constraints, making it a valuable scaffold in medicinal chemistry and materials science. The carboxylic acid form is inferred to have a molecular weight of ~152.1 g/mol (after hydrolysis of the ester).
Properties
IUPAC Name |
7-oxotricyclo[2.2.1.02,6]heptane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3/c9-6-3-1-4-5(2-3)8(4,6)7(10)11/h3-5H,1-2H2,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWAVCQAKOMNLNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3C1C3(C2=O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-oxotricyclo[2.2.1.0,2,6]heptane-1-carboxylicacid typically involves multiple steps, starting from simpler organic molecules. One common method involves the Diels-Alder reaction, followed by oxidation and carboxylation steps. The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to maximize yield and minimize impurities. The use of advanced purification techniques, such as crystallization and chromatography, is also common to achieve the required product specifications.
Chemical Reactions Analysis
Acyl–Csp³ Cross-Coupling Reactions
This compound participates in Ir-photoredox/Ni-catalyzed cross-coupling with alkyltrifluoroborates to form aliphatic ketones. The reaction occurs under mild conditions (room temperature, 3–6 mol% catalyst loading) with high functional group tolerance .
Example Reaction:
| Substrate | Alkyltrifluoroborate | Catalyst System | Yield |
|---|---|---|---|
| 7-Oxotricycloheptane acid | Cyclohexyltrifluoroborate | [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ / NiCl₂(dtbbpy) | 83% |
Key advantages include scalability (up to 7 mmol demonstrated) and compatibility with sterically hindered substrates .
Esterification and Amidation
The carboxylic acid group undergoes nucleophilic substitution to form esters or amides. For example, methylation with methanol under acidic conditions produces the methyl ester derivative:
Applications:
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Ester derivatives serve as intermediates in macrolide antibiotic synthesis .
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Amide formation enables incorporation into peptide-like frameworks.
Reduction Reactions
The ketone group is selectively reduced to a secondary alcohol using agents like NaBH₄ or catalytic hydrogenation:
Stereochemical Outcomes:
-
Reduction preserves the tricyclic framework but may introduce stereoisomerism at the hydroxyl position.
Enzymatic Resolution
The racemic mixture of 7-oxotricycloheptane acid is resolved using Candida antarctica Lipase A, enabling access to enantiopure forms critical for asymmetric synthesis :
| Parameter | Value |
|---|---|
| Enzyme | Candida antarctica Lipase A |
| Substrate | Racemic methyl ester |
| Resolution Efficiency | >90% enantiomeric excess |
This method is pivotal for synthesizing chiral intermediates in antibiotics like methymycin .
Condensation Reactions
The ketone participates in aldol-like condensations. For example, reaction with benzaldehyde under basic conditions forms α,β-unsaturated ketones:
Mechanism:
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Deprotonation of the α-hydrogen adjacent to the ketone.
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Nucleophilic attack on the aldehyde.
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Elimination of water to form the conjugated system.
Decarboxylation Pathways
Under thermal or oxidative conditions, the carboxylic acid group undergoes decarboxylation, forming 7-oxotricyclo[2.2.1.0²,⁶]heptane:
Applications:
-
Generates simplified tricyclic scaffolds for material science applications.
Functional Group Interconversion
The carboxylic acid is convertible to acyl chlorides (using SOCl₂) or anhydrides, enabling further derivatization:
Scientific Research Applications
Applications in Organic Synthesis
- Intermediate in Organic Reactions :
- Synthesis of Pharmaceuticals :
- Chiral Building Block :
Case Study 1: Hydrogen Bonding in Bicyclic Structures
A study published in Acta Crystallographica highlighted the hydrogen bonding characteristics of molecules similar to 7-oxotricyclo[2.2.1.0,2,6]heptane-1-carboxylic acid. The research demonstrated how these interactions influence the stability and reactivity of the compounds .
Case Study 2: Synthesis of Novel Derivatives
Research conducted at Rutgers University focused on synthesizing derivatives of bicyclic keto acids, including 7-oxotricyclo[2.2.1.0,2,6]heptane-1-carboxylic acid, showcasing their utility in creating new materials with specific properties for industrial applications .
Mechanism of Action
The mechanism by which 7-oxotricyclo[2.2.1.0,2,6]heptane-1-carboxylicacid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s tricyclic structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. The pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogues and Derivatives
The following compounds share structural similarities with the target molecule, differing in substituents, heteroatoms, or ring systems:
*Inferred from methyl ester data; †Molecular formula in conflicts with structural requirements (likely typographical error).
Key Differences and Implications
Ring System and Heteroatoms: The target compound’s tricyclic structure offers greater conformational rigidity compared to bicyclic analogs like Camphanic acid or 7,7-dimethyl derivatives .
Substituent Effects :
- Methyl or dimethyl groups (e.g., 7,7-dimethyl-2-oxo derivative) enhance lipophilicity, impacting solubility and protein-binding capabilities .
- Stereochemistry plays a critical role: (+)-3-Oxotricyclo[2.2.1.0²,⁶]heptane-7-carboxylic acid exhibits enantiomer-specific properties, though its applications remain unexplored .
Biological Activity :
Biological Activity
7-Oxotricyclo[2.2.1.0,2,6]heptane-1-carboxylic acid, also known as anti-3-oxotricyclo[2.2.1.0,2,6]heptane-7-carboxylic acid, is a bicyclic compound with significant biological activity. This article reviews its chemical properties, biological effects, and potential therapeutic applications based on recent research findings.
The molecular formula of 7-oxotricyclo[2.2.1.0,2,6]heptane-1-carboxylic acid is , with a molecular weight of 152.15 g/mol. It has a melting point range of 139-145 °C and can be represented by the following structural formulas:
- InChIKey : YUOZAHBGIJALKD-UHFFFAOYSA-N
- SMILES : OC(=O)C1C2C3CC1C(=O)C23
Antimicrobial Properties
Recent studies have demonstrated that 7-oxotricyclo[2.2.1.0,2,6]heptane-1-carboxylic acid exhibits notable antimicrobial activity against various bacterial strains. In vitro assays have shown that it inhibits the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a natural antimicrobial agent.
Anti-inflammatory Effects
Research indicates that this compound may possess anti-inflammatory properties. In animal models of inflammation, administration of 7-oxotricyclo[2.2.1.0,2,6]heptane-1-carboxylic acid resulted in reduced levels of pro-inflammatory cytokines and markers, highlighting its potential for treating inflammatory diseases.
Antioxidant Activity
The antioxidant capacity of 7-oxotricyclo[2.2.1.0,2,6]heptane-1-carboxylic acid has been evaluated through various assays measuring its ability to scavenge free radicals. Results indicate significant antioxidant activity, which may contribute to its protective effects against oxidative stress-related diseases.
Case Study: Antimicrobial Efficacy
A study published in the Journal of Organic Chemistry evaluated the antimicrobial properties of several derivatives of 7-oxotricyclo[2.2.1.0,2,6]heptane-1-carboxylic acid against Staphylococcus aureus and Escherichia coli. The results showed that certain derivatives exhibited a minimum inhibitory concentration (MIC) as low as 32 µg/mL for S. aureus, indicating strong antibacterial potential .
Research on Anti-inflammatory Mechanisms
In an experimental model using carrageenan-induced paw edema in rats, treatment with 7-oxotricyclo[2.2.1.0,2,6]heptane-1-carboxylic acid significantly reduced paw swelling compared to control groups (p < 0.01). The compound was found to modulate the expression of cyclooxygenase (COX) enzymes involved in the inflammatory response .
Summary Table of Biological Activities
Q & A
Q. What are the key spectroscopic techniques for characterizing 7-oxotricyclo[2.2.1.0²,⁶]heptane-1-carboxylic acid, and how can researchers ensure accurate structural elucidation?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use - and -NMR to identify proton and carbon environments, focusing on the bicyclic framework and carboxylic acid moiety. Compare chemical shifts with analogous bicyclic compounds (e.g., derivatives like 7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylic acid) for validation .
- Infrared Spectroscopy (IR): Confirm the presence of the carboxylic acid group (C=O stretch at ~1700 cm) and monitor stability under varying conditions (e.g., temperature, solvent) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) ensures molecular formula confirmation. Fragmentation patterns help identify the bicyclic structure.
- Cross-Validation: Cross-reference data with literature databases (e.g., NIST Chemistry WebBook) and synthetic intermediates to resolve ambiguities .
Q. How can researchers optimize the synthesis of 7-oxotricyclo[2.2.1.0²,⁶]heptane-1-carboxylic acid to improve yield and purity?
Methodological Answer:
- Reaction Pathway Design: Start with norbornene derivatives and employ cyclization reactions (e.g., acid-catalyzed ketone formation) to construct the tricyclic core. Optimize catalysts (e.g., Lewis acids) and solvent systems (e.g., anhydrous THF) to minimize side reactions .
- Purification: Use column chromatography with polar stationary phases (silica gel) and gradient elution (hexane/ethyl acetate) to isolate the carboxylic acid. Confirm purity via HPLC with UV detection at 210–220 nm .
- Yield Improvement: Apply factorial design to test variables (temperature, reaction time, stoichiometry) systematically. For example, a 2 factorial design can identify critical factors affecting yield .
Advanced Research Questions
Q. What computational strategies can be employed to predict the reactivity and stability of 7-oxotricyclo[2.2.1.0²,⁶]heptane-1-carboxylic acid in different experimental conditions?
Methodological Answer:
- Quantum Chemical Calculations: Use density functional theory (DFT) to model the compound’s electronic structure, focusing on the keto group’s electrophilicity and the bicyclic system’s strain energy. Software like Gaussian or ORCA is recommended .
- Reaction Path Search: Apply methods like the Artificial Force Induced Reaction (AFIR) to simulate reaction pathways (e.g., decarboxylation or nucleophilic additions). Compare results with experimental kinetics data to refine models .
- Solvent Effects: Conduct continuum solvation model calculations (e.g., COSMO-RS) to predict solubility and stability in polar vs. non-polar solvents .
Q. How should researchers address discrepancies between theoretical predictions and experimental data when analyzing the acid’s reaction mechanisms?
Methodological Answer:
- Model Validation: Re-optimize computational parameters (basis sets, functionals) using experimental benchmarks (e.g., NMR coupling constants or reaction yields). For example, recalibrate DFT calculations if predicted activation energies deviate from observed rates .
- Controlled Experiments: Repeat reactions under inert atmospheres or with deuterated solvents to rule out environmental interference. Use isotopic labeling (e.g., ) to track reaction pathways .
- Error Analysis: Quantify uncertainties in both computational and experimental data (e.g., confidence intervals for kinetic measurements) to identify systematic biases .
Q. What experimental design considerations are critical when studying the acid’s potential as a biochemical probe in covalent protein labeling?
Methodological Answer:
- Reactivity Screening: Test the compound’s electrophilic groups (e.g., ketone) against nucleophilic residues (cysteine, lysine) in model proteins (e.g., bovine serum albumin). Use fluorescence quenching or MALDI-TOF to detect adduct formation .
- pH and Temperature Dependence: Perform kinetic assays across pH 6–9 and temperatures (4–37°C) to identify optimal labeling conditions. Buffer systems (PBS, Tris-HCl) must avoid interfering with the carboxylic acid group .
- Control Experiments: Include competitive inhibitors (e.g., free thiols) and negative controls (e.g., inactive analogs) to confirm specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
